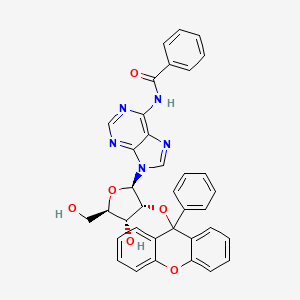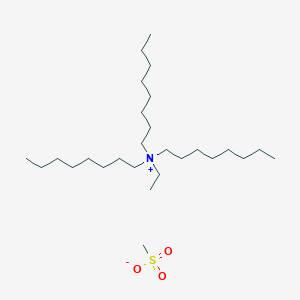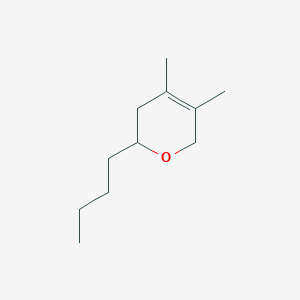
N-Benzoyl-2'-O-(9-phenyl-9H-xanthen-9-yl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is a complex organic compound that combines the structural features of benzoyl, xanthene, and adenosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where 2-phenoxybenzophenone undergoes cyclization in the presence of acid and an excess of aluminum chloride (AlCl3) to form 9-phenyl-9H-xanthen-9-ol . This intermediate can then be further reacted with benzoyl chloride and adenosine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The adenosine part of the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety can yield xanthone derivatives, while reduction of the benzoyl group can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and xanthene moieties can interact with hydrophobic pockets in proteins, while the adenosine part can mimic natural nucleosides and interfere with nucleic acid metabolism. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenyl-9H-xanthen-9-ol: Shares the xanthene core structure.
N-Benzoyl-2’-deoxyadenosine: Similar nucleoside structure with a benzoyl group.
Xanthone derivatives: Structurally related compounds with similar chemical properties.
Uniqueness
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is unique due to the combination of its three distinct structural components, which confer a unique set of chemical and biological properties.
Propriétés
Numéro CAS |
84315-17-3 |
|---|---|
Formule moléculaire |
C36H29N5O6 |
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(9-phenylxanthen-9-yl)oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H29N5O6/c42-19-28-30(43)31(35(46-28)41-21-39-29-32(37-20-38-33(29)41)40-34(44)22-11-3-1-4-12-22)47-36(23-13-5-2-6-14-23)24-15-7-9-17-26(24)45-27-18-10-8-16-25(27)36/h1-18,20-21,28,30-31,35,42-43H,19H2,(H,37,38,40,44)/t28-,30-,31-,35-/m1/s1 |
Clé InChI |
ODJQOAMKFNURON-JYYIKNSZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)OC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)OC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)






![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)


